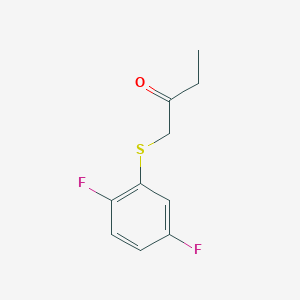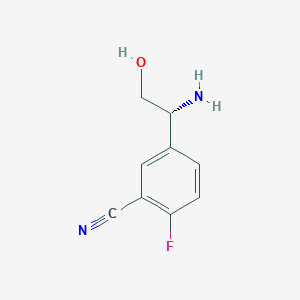
(R)-5-(1-Amino-2-hydroxyethyl)-2-fluorobenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-5-(1-Amino-2-hydroxyethyl)-2-fluorobenzonitrile is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring an amino group, a hydroxyl group, and a fluorine atom on a benzonitrile backbone, makes it an interesting subject for research in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(1-Amino-2-hydroxyethyl)-2-fluorobenzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzonitrile.
Chiral Resolution: The chiral center is introduced through a chiral resolution process, often using chiral catalysts or auxiliaries.
Amino and Hydroxyl Group Introduction: The amino and hydroxyl groups are introduced through a series of reactions, including reduction and substitution reactions.
Industrial Production Methods
Industrial production methods for ®-5-(1-Amino-2-hydroxyethyl)-2-fluorobenzonitrile may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
®-5-(1-Amino-2-hydroxyethyl)-2-fluorobenzonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted benzonitriles.
科学研究应用
®-5-(1-Amino-2-hydroxyethyl)-2-fluorobenzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including as an anti-cancer agent.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of ®-5-(1-Amino-2-hydroxyethyl)-2-fluorobenzonitrile involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds with biological molecules, while the fluorine atom can enhance its binding affinity and selectivity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- ®-3-(1-Amino-2-hydroxyethyl)benzonitrile
- ®-4-(1-Amino-2-hydroxyethyl)phenol
Uniqueness
®-5-(1-Amino-2-hydroxyethyl)-2-fluorobenzonitrile is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to similar compounds. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound for research and development.
属性
分子式 |
C9H9FN2O |
|---|---|
分子量 |
180.18 g/mol |
IUPAC 名称 |
5-[(1R)-1-amino-2-hydroxyethyl]-2-fluorobenzonitrile |
InChI |
InChI=1S/C9H9FN2O/c10-8-2-1-6(9(12)5-13)3-7(8)4-11/h1-3,9,13H,5,12H2/t9-/m0/s1 |
InChI 键 |
FKZFXJWXWWLLQF-VIFPVBQESA-N |
手性 SMILES |
C1=CC(=C(C=C1[C@H](CO)N)C#N)F |
规范 SMILES |
C1=CC(=C(C=C1C(CO)N)C#N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


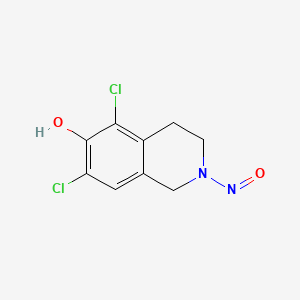
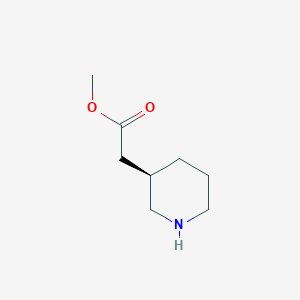
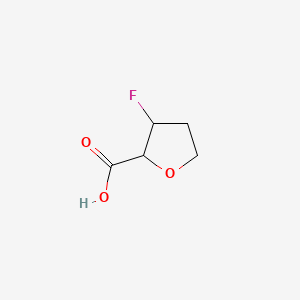
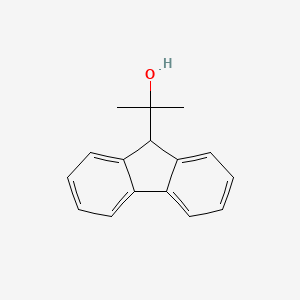
![4-(4-Hydroxy-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13565988.png)

![tert-butyl N-{2-hydroxyspiro[3.5]nonan-7-yl}carbamate](/img/structure/B13565991.png)
![Tert-butyl3-[(6-chloropyrazin-2-yl)(methyl)amino]pyrrolidine-1-carboxylate](/img/structure/B13565999.png)
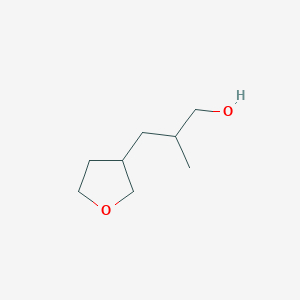
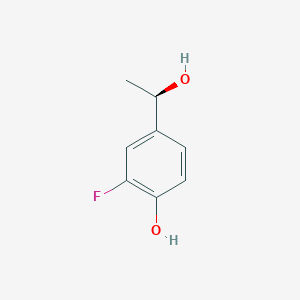
![2-Amino-1-[4-(dimethylamino)phenyl]propan-1-one](/img/structure/B13566016.png)
![Thiazolo[5,4-b]pyridin-6-ylboronic acid](/img/structure/B13566017.png)
![2-([1,1'-Biphenyl]-2-yl)acetaldehyde](/img/structure/B13566025.png)
